molecular formula C20H21N5O3S B11232112 9-methyl-8-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

9-methyl-8-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

Cat. No.: B11232112
M. Wt: 411.5 g/mol
InChI Key: DZFXNMIAVKJPLY-UHFFFAOYSA-N
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Description

9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

9-methyl-8-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-purin-6-one

InChI

InChI=1S/C20H21N5O3S/c1-11(2)27-14-7-5-13(6-8-14)19-23-15(12(3)28-19)9-29-20-24-16-17(25(20)4)21-10-22-18(16)26/h5-8,10-11H,9H2,1-4H3,(H,21,22,26)

InChI Key

DZFXNMIAVKJPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=C(N3C)N=CNC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propan-2-yloxyphenyl group: This step involves the use of nucleophilic substitution reactions.

    Formation of the purinone core: This is typically achieved through condensation reactions involving suitable amines and carbonyl compounds.

    Final assembly: The final step involves the coupling of the oxazole and purinone fragments, often using thiol-based linkers under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the oxazole and purinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 8-METHYL-9-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE
  • 9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-7,9-DIHYDRO-1H-PURIN-7-ONE

Uniqueness

The uniqueness of 9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its specific structural features, which confer distinct chemical and biological properties. These include its ability to undergo specific chemical reactions and its potential interactions with biological targets.

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